![molecular formula C11H12N4O B1449771 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 139296-83-6](/img/structure/B1449771.png)

6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one

Descripción general

Descripción

The compound “6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one” is a type of aminopyrimidine derivative . Aminopyrimidines are a class of organic compounds that have been extensively studied due to their wide range of biological and pharmacological activities . They are often used as semiconductors in optoelectronic devices .

Synthesis Analysis

The synthesis of aminopyrimidines generally involves the cyclocondensation of α,β-unsaturated ketones . The classical preparation of the 2-aminopyrimidine ring is based on the thermal condensation of chalcones with guanidine salts in alkalis/alcohols, NaH/DMF or t -BuOK/DMF systems for several hours .Molecular Structure Analysis

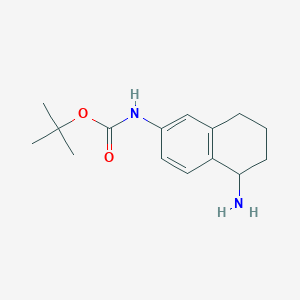

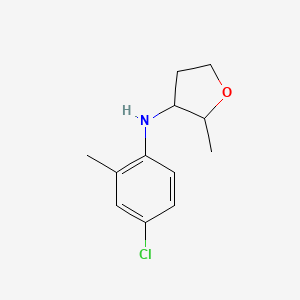

The molecular structure of aminopyrimidines is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in each compound is planar, but the ring-substituent atoms show significant displacements from this plane .Chemical Reactions Analysis

The chemical reactions of aminopyrimidines can be influenced by various factors such as the type of solvent used. For instance, the full tautomerization process of AMP in the gas phase and different polar and non-polar solvents such as water, ethanol, acetone, and DMSO has been studied using computational methods .Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyrimidines can be influenced by their substitutions. For instance, the prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

The study of 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one and related compounds has contributed significantly to understanding molecular structures and hydrogen bonding mechanisms. Research has shown that these compounds exhibit significant polarization of their electronic structures and form intricate hydrogen-bonded networks. For instance, compounds similar to this compound demonstrate how molecules can be linked by a combination of hydrogen bonds to form broad ribbons or sheets, highlighting the role of intramolecular and intermolecular interactions in determining molecular architecture (Orozco et al., 2009).

Synthesis of Novel Compounds

The synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives from similar compounds illustrates the chemical versatility and potential for creating new molecules with varied biological activities. These derivatives have been explored for their potential in various pharmacological applications, underscoring the importance of pyrimidine derivatives in drug development (Önal et al., 2008).

Supramolecular Assemblies

Research into compounds closely related to this compound has also led to the development of supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine derivatives to form complex structures with extensive hydrogen bonding, offering insights into the design of new materials and nanotechnology applications (Fonari et al., 2004).

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives showcases their potential in medical applications. Studies have synthesized and evaluated the biological activity of various pyrimidin-4(3H)-one derivatives against different bacterial and fungal strains, highlighting their potential as antimicrobial agents (Guna & Purohit, 2012).

Crystallography and Tautomerism

Investigations into the crystal structures and tautomerism of pyrimidin-4-one derivatives provide valuable insights into their chemical behavior and properties. These studies reveal how different environmental conditions and molecular modifications can influence the tautomeric states of these compounds, affecting their chemical reactivity and interactions (Gerhardt et al., 2011).

Mecanismo De Acción

Aminopyrimidines have been found to play an important role in platelet aggregation, making them an interesting target for antithrombotic agents . Compounds that antagonize P2Y (12) include the active metabolites of thienopyridines and molecules that are structurally related to ATP, which is an antagonist of P2Y (12) .

Safety and Hazards

Direcciones Futuras

Given the wide range of biological and pharmacological activities of aminopyrimidines, further development of this structurally new series of compounds as P2Y (12) receptors antagonists is recommended . This could lead to the discovery of new efficient antitrypanosomal compounds with less side effects .

Propiedades

IUPAC Name |

4-amino-2-(2-methylanilino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-4-2-3-5-8(7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEFIAKEAKVWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)

![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)

![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)

![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)